molecular formula C20H17NO4 B12190775 N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide

N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide

Cat. No.: B12190775
M. Wt: 335.4 g/mol
InChI Key: CATDJPOFHPNIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-Methoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide is a synthetic small molecule featuring a chromen-4-one (coumarin) core substituted at the 2-position with a 2-methoxyphenyl group and at the 6-position with a cyclopropanecarboxamide moiety. The chromen-4-one scaffold is widely studied for its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]cyclopropanecarboxamide

InChI

InChI=1S/C20H17NO4/c1-24-17-5-3-2-4-14(17)19-11-16(22)15-10-13(8-9-18(15)25-19)21-20(23)12-6-7-12/h2-5,8-12H,6-7H2,1H3,(H,21,23)

InChI Key

CATDJPOFHPNIBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenol reacts with an appropriate electrophile.

    Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety through a cyclopropanation reaction, followed by amidation with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol or other reduced forms.

    Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂), nucleophiles (amines, thiols), and electrophiles (alkyl halides) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman-4-ol derivatives. Substitution reactions can lead to a variety of substituted chromen-4-one derivatives.

Scientific Research Applications

N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: The compound has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Comparisons :

  • Substituent Position : The target compound’s 2-methoxyphenyl group at the chromen-4-one 2-position contrasts with fluorophenyl (923112-79-2) and methylphenyl (923211-76-1) groups. The electron-donating methoxy group may enhance solubility compared to electron-withdrawing halogens (F, Cl, Br) .
  • Amide Moiety: The cyclopropanecarboxamide in the target compound replaces the benzamide group in analogs.

Benzothiazole Derivatives ()

describes benzothiazole-based acetamides, such as:

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide

Key Comparisons :

  • Core Heterocycle : The benzothiazole core () versus chromen-4-one (target compound) impacts electronic properties. Benzothiazoles are more lipophilic and often used in kinase inhibitors, while chromen-4-ones are associated with antioxidant activity .
  • Substituent Effects : Both compounds feature 2-methoxyphenyl groups, suggesting shared pharmacophoric elements for target engagement.

Comparative Data Table

Compound Name/ID Core Structure 2-Position Substituent 6-Position Substituent Key Properties/Notes
Target Compound Chromen-4-one 2-Methoxyphenyl Cyclopropanecarboxamide Enhanced rigidity; moderate logP
923112-79-2 () Chromen-4-one 2-Fluorophenyl 2-Methoxybenzamide Higher electronegativity; lower solubility
923233-39-0 () Chromen-4-one Phenyl 4-Bromobenzamide Increased molecular weight; potential halogen bonding
N-(6-Trifluoromethylbenzothiazole-2-yl)-... () Benzothiazole 2-Methoxyphenyl Trifluoromethylacetamide High lipophilicity; metabolic resistance

Electronic and Steric Effects

  • Methoxy vs. Halogen Substituents : The 2-methoxy group (target compound) donates electrons via resonance, stabilizing charge-transfer interactions, whereas halogens (F, Cl, Br) withdraw electrons, affecting binding pocket compatibility .
  • Cyclopropane vs.

Biological Activity

N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide is a synthetic compound belonging to the class of chromenone derivatives, known for its diverse biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromenone core with a methoxyphenyl group and a cyclopropanecarboxamide moiety. Its structural formula can be represented as follows:

C18H17NO4\text{C}_{18}\text{H}_{17}\text{N}\text{O}_{4}

This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antioxidant Activity : The compound exhibits significant free radical scavenging properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : It has been shown to inhibit key inflammatory pathways by modulating the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is linked to inflammatory diseases.
  • Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

The biological effects of this compound are believed to arise from its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation (e.g., COX and lipoxygenase), contributing to its anti-inflammatory effects.
  • Cell Cycle Regulation : It is suggested that the compound may interact with proteins involved in cell cycle regulation, leading to apoptosis in cancer cells.
  • Oxidative Stress Modulation : By scavenging free radicals, it helps maintain cellular redox balance, thereby protecting against oxidative damage.

Case Studies and Experimental Data

  • Antioxidant Activity :
    • A study reported that compounds similar to this compound demonstrated IC50 values ranging from 10 to 20 µM in scavenging DPPH radicals, indicating potent antioxidant properties .
  • Anti-inflammatory Effects :
    • In vitro assays showed that the compound inhibited COX-2 activity with an IC50 value of approximately 15 µM, suggesting its potential as a therapeutic agent for inflammatory disorders .
  • Anticancer Activity :
    • In cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability (up to 70% inhibition at 50 µM concentration), indicating promising anticancer activity .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectIC50 (µM)
AntioxidantFree radical scavenging10 - 20
Anti-inflammatoryCOX-2 inhibition~15
AnticancerCell viability reduction50

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.